N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide
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Overview
Description
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide is a chemical compound characterized by its unique molecular structure, which includes a pyridazine ring substituted with a methanesulfonyl group and a phenyl ring substituted with a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring is first synthesized and then functionalized with a methanesulfonyl group at the 6-position. Subsequently, the phenyl ring is introduced, followed by the attachment of the 4-methylbenzamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The pyridazine ring can be reduced to form pyridazinyl derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Sulfonic acids and their derivatives.
Reduction: Reduced pyridazinyl derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: The compound has shown promise in drug discovery and development, particularly in the treatment of bacterial and fungal infections.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit the growth of bacteria and fungi by interfering with their metabolic processes or disrupting cell membrane integrity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyridazine derivatives, benzamide derivatives, and methanesulfonyl-substituted compounds.
Uniqueness: The specific combination of the pyridazine ring, methanesulfonyl group, and methylbenzamide group gives this compound distinct chemical and biological properties compared to its analogs.
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Properties
IUPAC Name |
4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-3-5-15(6-4-13)19(23)20-16-9-7-14(8-10-16)17-11-12-18(22-21-17)26(2,24)25/h3-12H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFOYMGJANHYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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